2-Nonenal

Descripción general

Descripción

trans-2-Nonenal is the characteristic volatile flavor compound of cucumber. It is also found in potato, carrot root and apricot.

trans-2-Nonenal (T2N) is a volatile unsaturated aldehyde with an unpleasant greasy odor, present in low concentrations in barley, malt, and certain vegetables. It is utilized as an insect repellent, insecticide, and flavor compound. T2N is one of the basic components contributing to the off-flavor and odor in stored beer.

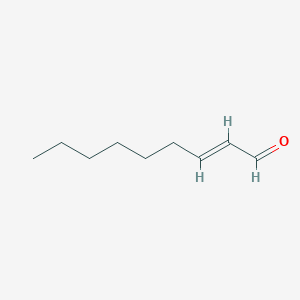

(E)-non-2-enal is a monounsaturated fatty aldehyde that is (2E)-non-2-ene which is carrying an oxo group at position 1. It has a role as a plant metabolite. It is a monounsaturated fatty aldehyde, an enal and a medium-chain fatty aldehyde.

Aplicaciones Científicas De Investigación

Tecnología de la elaboración de la cerveza

La investigación en tecnología de la elaboración de la cerveza ha explorado métodos para reducir el contenido de trans-2-nonenal en la producción de cerveza. Este compuesto está asociado con el envejecimiento de la cerveza y puede afectar su puntuación de frescura. Técnicas como el ajuste de la temperatura de reposo de la proteína y el uso de malta con menor actividad LOX han demostrado una disminución en el contenido de trans-2-nonenal, mejorando la frescura de la cerveza .

Dermatología y Envejecimiento

El 2-Nonenal se ha relacionado con la degradación oxidativa de los ácidos grasos insaturados omega-7, que se encuentran en concentraciones más altas en individuos de mediana edad y ancianos. Este compuesto contribuye al característico "olor a persona mayor" debido a su presencia en el sebo .

Biosensores para el análisis del olor corporal

Se han desarrollado biosensores innovadores de fase gaseosa, o "biodetectores", para la medición de this compound, que es un marcador del olor corporal. Estos biosensores ofrecen una forma más accesible y continua de monitorear los cambios en la concentración de this compound a lo largo del tiempo en comparación con los sistemas cromatográficos tradicionales .

Eliminación del olor

Los estudios han investigado el uso de enzimas lisosomales de clara de huevo para la eliminación de trans-2-nonenal, que es conocido por causar un olor desagradable a grasiento y herbáceo asociado con el envejecimiento .

Impacto del estilo de vida en el olor corporal

La investigación ha utilizado métodos de microextracción en fase sólida de espacio de cabeza para analizar el this compound en las emisiones y secreciones de la piel. Este método se ha aplicado para estudiar cómo los factores del estilo de vida, como el uso de cosméticos, la ingesta de alimentos, el tabaquismo y la carga de estrés, pueden influir en los cambios del olor corporal .

Mecanismo De Acción

Target of Action

2-Nonenal is a long-chain aliphatic aldehyde . It primarily targets enzymes such as aldehyde dehydrogenase (ALDH) and enone reductase 1 (ER1) . These enzymes play a significant role in the metabolism of aldehydes, including this compound .

Mode of Action

This compound interacts with its targets, primarily ALDH and ER1, disrupting their normal function . As a reactive aldehyde, it has the ability to disrupt signal transduction and protein activity . It can also induce inflammation and trigger cellular apoptosis in conditions of oxidative stress .

Biochemical Pathways

This compound affects various biochemical pathways. It is a product of lipid peroxidation, and its formation and presence are often associated with oxidative stress . It disrupts signal transduction and protein activity, induces inflammation, and triggers cellular apoptosis . It also alters the regulation of natural enzymes involved in the detoxification of 4-HNE .

Pharmacokinetics (ADME Properties)

Its metabolism likely involves oxidation by enzymes such as ALDH and ER1 . The excretion of this compound and its metabolites would typically occur via the kidneys, although this needs further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are significant. It disrupts signal transduction and protein activity, induces inflammation, and triggers cellular apoptosis . It also alters the regulation of natural enzymes involved in the detoxification of 4-HNE . These effects can lead to various physiological changes and potential health impacts.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as heat, pH, oxygen, and light can induce significant changes in the quality of substances containing this compound . For instance, light has the most significant influence, followed by pH, oxygen, and heat . These factors can affect the stability of this compound and potentially alter its effects.

Análisis Bioquímico

Biochemical Properties

2-Nonenal is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with aldehyde dehydrogenase (ALDH) and enone reductase 1 (ER1), both of which are nicotinamide adenine dinucleotide (phosphate) [NAD (P)]-dependent enzymes . The ALDH biosensor reacts to a variety of aldehydes including this compound, whereas the ER1 biosensor shows high selectivity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. For example, it has been found that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can react with proteins, phospholipids, and nucleic acids .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been found that the treatment of this compound depends on the reaction time and enzyme concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is known to interact with aldehyde dehydrogenase, an enzyme involved in the metabolism of aldehydes .

Actividad Biológica

2-Nonenal is a volatile unsaturated aldehyde that has garnered attention for its unique biological activities and implications in human health, particularly in relation to aging and oxidative stress. This compound is produced through the oxidative degradation of omega-7 unsaturated fatty acids, primarily found in skin surface lipids. Its presence is notably associated with age-related changes in body odor, as well as potential neurotoxic effects linked to lipid peroxidation processes.

This compound (C9H16O) is characterized by a greasy and grassy odor, which has been identified in the body odor of older adults. Its formation is primarily due to the oxidative breakdown of fatty acids, particularly during lipid peroxidation, which can occur under conditions of oxidative stress. The degradation process involves the generation of lipid peroxides that subsequently lead to the production of this compound through various enzymatic and non-enzymatic pathways .

Aging and Body Odor

Research indicates that the concentration of this compound increases significantly with age. A study conducted by Haze et al. (2001) demonstrated that this aldehyde was detected predominantly in individuals aged 40 years and older, suggesting a direct correlation between aging and the production of this compound due to increased lipid peroxidation . The study employed gas chromatography/mass spectrometry to analyze skin surface lipids, revealing that higher levels of omega-7 fatty acids and lipid peroxides were positively correlated with the amounts of this compound emitted .

Neurotoxicity and Oxidative Stress

This compound has been implicated in neurodegenerative processes, particularly through its role as a by-product of lipid peroxidation. Similar to other aldehydes like 4-hydroxy-2-nonenal (4-HNE), this compound can modify proteins by forming covalent adducts with amino acid residues such as cysteine, histidine, and lysine. This modification can disrupt normal protein function and contribute to cellular dysfunction associated with diseases like Alzheimer’s and Parkinson’s .

Table 1: Comparison of Biological Effects Between this compound and 4-HNE

| Property | This compound | 4-Hydroxy-2-Nonenal (4-HNE) |

|---|---|---|

| Odor | Greasy, grassy | Not applicable |

| Age Association | Increased with age | Not directly studied |

| Protein Modification | Yes | Yes |

| Neurotoxicity | Implicated | Strongly implicated |

| Source | Lipid peroxidation | Lipid peroxidation |

Case Studies and Research Findings

- Aging and Body Odor : A study highlighted that older adults could be identified by their unique body odor profile, which included elevated levels of this compound. This finding suggests that age-related biochemical changes significantly influence body odor characteristics .

- Neurodegenerative Diseases : Research has shown that increased levels of lipid peroxidation products like this compound correlate with various neurodegenerative diseases. For instance, elevated levels have been found in the brains of Alzheimer's patients, indicating a potential role in disease progression .

- Protein Damage Mechanisms : Studies have demonstrated that both this compound and 4-HNE can induce significant oxidative damage to proteins, leading to alterations in cellular signaling pathways. This damage may contribute to insulin resistance in muscle cells, further linking oxidative stress to metabolic disorders .

Propiedades

IUPAC Name |

(E)-non-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAIUMLZVGUGKX-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047086 | |

| Record name | (E)-2-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], White to slightly yellow liquid; Powerful, penetrating fatty, violet aroma | |

| Record name | 2-Nonenal, (E)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Nonenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Nonenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.855-0.865 | |

| Record name | 2-Nonenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18829-56-6, 2463-53-8 | |

| Record name | (E)-2-Nonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18829-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018829566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-non-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VEO649985 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.